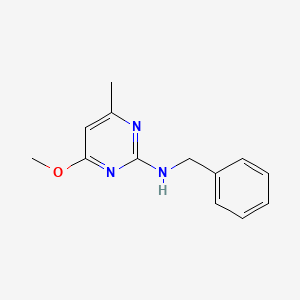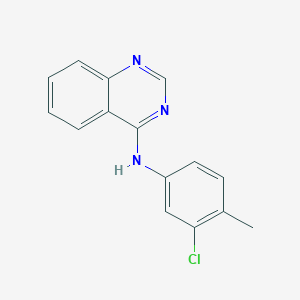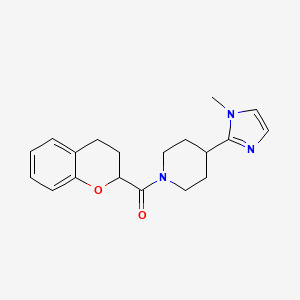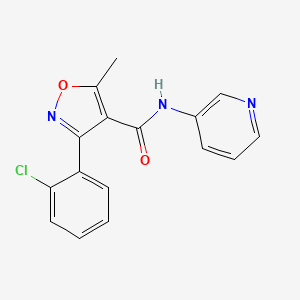
N-benzyl-4-methoxy-6-methylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-methoxy-6-methylpyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely found in nature, including in nucleic acids like DNA and RNA. This particular compound is characterized by the presence of a benzyl group, a methoxy group, and a methyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-methoxy-6-methylpyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of Substituents: The methoxy and methyl groups can be introduced via electrophilic substitution reactions using appropriate reagents like methanol and methyl iodide.
Benzylation: The final step involves the benzylation of the pyrimidine ring using benzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-4-methoxy-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of N-benzyl-4-hydroxy-6-methylpyrimidin-2-amine.
Reduction: Formation of N-benzyl-4-methoxy-6-methylpyrimidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-4-methoxy-6-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-4-methoxy-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
N-benzyl-4-methoxypyrimidine: Lacks the methyl group, resulting in different chemical properties.
N-benzyl-6-methylpyrimidine: Lacks the methoxy group, affecting its reactivity and biological activity.
4-methoxy-6-methylpyrimidine: Lacks the benzyl group, leading to different solubility and interaction profiles.
Uniqueness: N-benzyl-4-methoxy-6-methylpyrimidin-2-amine is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of the benzyl group enhances its lipophilicity, while the methoxy and methyl groups influence its electronic properties and steric interactions.
This compound’s unique structure makes it a valuable subject of study in various fields, from synthetic chemistry to pharmacology.
Properties
IUPAC Name |
N-benzyl-4-methoxy-6-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-8-12(17-2)16-13(15-10)14-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJHVXXNJRHDMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5528929.png)


![(NE)-N-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B5528954.png)

![N-[(4-hydroxyquinolin-2-yl)methyl]-L-phenylalaninamide](/img/structure/B5528964.png)

![3-({4-[(4-methoxyphenoxy)methyl]-1-piperidinyl}methyl)-3-piperidinol dihydrochloride](/img/structure/B5528974.png)
![2-allyl-9-[(4-methyl-1,3-thiazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5528978.png)
![N,N-dimethyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B5528983.png)
![(NE)-N-[[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B5528986.png)
![8-[(4-methyl-1H-imidazol-5-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5528988.png)
![[5-(1-ethyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]acetic acid](/img/structure/B5528992.png)
![6-({[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5528999.png)
